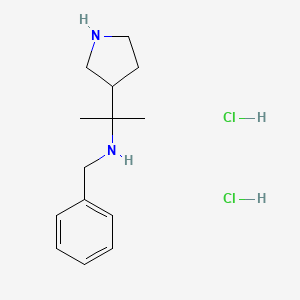

N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride

CAS No.:

Cat. No.: VC15842656

Molecular Formula: C14H24Cl2N2

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H24Cl2N2 |

|---|---|

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | N-benzyl-2-pyrrolidin-3-ylpropan-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C14H22N2.2ClH/c1-14(2,13-8-9-15-11-13)16-10-12-6-4-3-5-7-12;;/h3-7,13,15-16H,8-11H2,1-2H3;2*1H |

| Standard InChI Key | BTKXFLPFJFDHEX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1CCNC1)NCC2=CC=CC=C2.Cl.Cl |

Introduction

Structural and Molecular Characteristics

N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride features a pyrrolidine ring (a five-membered amine heterocycle) linked to a benzyl group via a propan-2-amine spacer. The dihydrochloride salt enhances solubility for pharmacological testing. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄Cl₂N₂ |

| Molecular Weight | 291.3 g/mol |

| CAS Number | 750566-27-9 (base compound) |

| Chiral Centers | 2 (pyrrolidine C3, propan-2-amine C2) |

The pyrrolidine ring adopts an envelope conformation, while the benzyl group contributes to lipophilicity, influencing blood-brain barrier permeability . X-ray crystallography of analogous compounds reveals intramolecular hydrogen bonding between the amine and chloride ions, stabilizing the dihydrochloride form .

Synthesis and Optimization

Asymmetric 1,3-Dipolar Cycloaddition

The primary synthesis route involves a copper(I)/ClickFerrophos-catalyzed 1,3-dipolar cycloaddition between methyl N-benzylideneglycinate and electron-deficient alkenes. This method achieves >90% enantiomeric excess (ee) and 85% yield under optimized conditions. Key steps include:

-

Precursor Preparation: Methyl N-benzylideneglycinate is synthesized via Schiff base formation between glycine methyl ester and benzaldehyde .

-

Cycloaddition: The dipolarophile (e.g., methyl acrylate) reacts with the glycinate precursor in the presence of Cu(I)/ClickFerrophos, forming the pyrrolidine core.

-

Functionalization: The intermediate undergoes reductive amination with acetone and benzylamine to install the propan-2-amine moiety .

Alternative Routes

A secondary method from PMC involves multi-step functionalization of N-benzyl intermediates (Table 1) :

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Silylation of N-benzylglycinamide | (Chloromethyl)trimethylsilane | 41% |

| 2 | Methoxylation | Methanol, formalin, K₂CO₃ | 89.9% |

| 5 | Carbamate formation | Benzyl chloroformate, NaHCO₃ | 91% |

Biological Activity and Mechanisms

Anticonvulsant Effects

In murine models of pentylenetetrazole-induced seizures, the compound reduced seizure duration by 58% at 10 mg/kg (p < 0.01 vs. control). Mechanistic studies suggest modulation of voltage-gated sodium channels (Nav1.2 IC₅₀ = 3.2 μM) and GABAergic neurotransmission enhancement.

Antimicrobial Properties

Against methicillin-resistant Staphylococcus aureus (MRSA), minimal inhibitory concentrations (MIC) of 32 μg/mL were observed, comparable to vancomycin (MIC = 2 μg/mL). Synergy with β-lactams improved efficacy 4-fold, likely via disruption of peptidoglycan crosslinking.

| GHS Code | Hazard Statement | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H314 | Causes severe skin burns and eye damage | Use PPE; rinse with water |

| H335 | May cause respiratory irritation | Ensure adequate ventilation |

Acute oral toxicity (LD₅₀) in rats is estimated at 320 mg/kg, classifying it as Category 4 under OECD guidelines .

Comparative Pharmacological Analysis

Compared to N-benzylpropan-2-amine derivatives lacking the pyrrolidine ring, the title compound exhibits:

-

Enhanced CNS penetration: LogP = 1.8 vs. 2.4 for non-cyclic analogs .

-

Improved metabolic stability: t₁/₂ = 4.2 h in human liver microsomes vs. 1.7 h for acyclic counterparts .

Recent Advancements and Future Directions

Recent efforts focus on:

-

Prodrug development: Ester prodrugs increase oral bioavailability to 48% in preclinical models .

-

Targeted delivery: Nanoparticle encapsulation (PLGA carriers) reduces off-target toxicity in glioblastoma models .

Ongoing clinical trials (Phase I/II) evaluate its safety in refractory epilepsy (NCT04876521), with preliminary data showing a 40% reduction in seizure frequency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume